

An In-depth Technical Guide on (4-Cyano-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-Cyano-2-methoxyphenyl)boronic acid
Cat. No.:	B572067

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral data for **(4-Cyano-2-methoxyphenyl)boronic acid**, a key building block in organic synthesis. Due to the limited availability of experimentally-derived data in public databases, this guide combines established information with predicted data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for its synthesis and characterization are also presented to assist researchers in their laboratory work.

Chemical and Physical Properties

(4-Cyano-2-methoxyphenyl)boronic acid is a solid organic compound.[\[1\]](#)[\[2\]](#) Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	1256345-67-1	[2] [3]
Molecular Formula	C ₈ H ₈ BNO ₃	[2] [4]
Molecular Weight	176.97 g/mol	[2]
Appearance	Solid	[2]
Purity	Typically ≥95-98%	[2] [4]
Melting Point	Data not available. For comparison, 2-methoxyphenylboronic acid has a melting point of 105-110 °C [5] , while 4-fluoro-2-methoxyphenylboronic acid melts at 131-136 °C [6] . The melting point of 4-methoxyphenylboronic acid is 204-206 °C [7] .	
Boiling Point	Data not available; likely to decompose upon heating.	
Solubility	Soluble in dimethyl sulfoxide and methanol. [7]	

Spectral Data

Detailed experimental spectral data for **(4-Cyano-2-methoxyphenyl)boronic acid** is not widely available. The following tables present expected spectral characteristics based on its structure and data for analogous compounds.

2.1. ¹H NMR Spectroscopy

The expected proton NMR chemical shifts (in ppm) in a suitable deuterated solvent (e.g., DMSO-d₆) are outlined below.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 8.2	d	1H	Ar-H ortho to boronic acid
~7.6 - 7.9	dd	1H	Ar-H ortho to cyano group
~7.2 - 7.5	d	1H	Ar-H meta to both groups
~3.9	s	3H	-OCH ₃
~8.0 (broad s)	s	2H	-B(OH) ₂

2.2. ¹³C NMR Spectroscopy

The expected carbon-13 NMR chemical shifts are as follows:

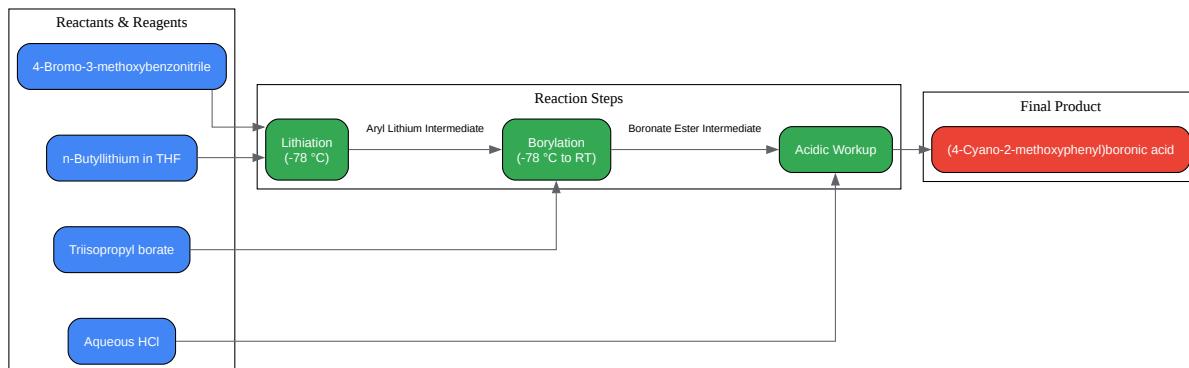
Chemical Shift (δ) ppm	Assignment
~160	Ar-C-OCH ₃
~135-140	Ar-C-CN
~130-135	Ar-CH
~120-125	Ar-CH
~115-120	Ar-CN
~110-115	Ar-CH
~125 (broad)	Ar-C-B(OH) ₂
~56	-OCH ₃

2.3. Infrared (IR) Spectroscopy

Key expected IR absorption bands are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Broad, Strong	O-H stretch (from B(OH) ₂)
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (-OCH ₃)
~2230	Strong	C≡N stretch (cyano group)
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1350	Strong	B-O stretch
~1250	Strong	Asymmetric C-O-C stretch (aryl ether)
~1030	Strong	Symmetric C-O-C stretch (aryl ether)

2.4. Mass Spectrometry


Parameter	Value
Molecular Formula	C ₈ H ₈ BNO ₃
Exact Mass	177.0597
Expected [M-H] ⁻	176.0524
Expected [M+H] ⁺	178.0670

Experimental Protocols

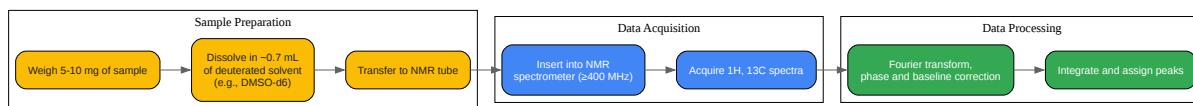
3.1. Synthesis of (4-Cyano-2-methoxyphenyl)boronic acid

A plausible synthetic route for **(4-Cyano-2-methoxyphenyl)boronic acid** involves the lithiation of a suitable precursor followed by reaction with a trialkyl borate and subsequent hydrolysis.

Diagram of Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(4-Cyano-2-methoxyphenyl)boronic acid**.


Detailed Protocol:

- Lithiation: Dissolve 4-bromo-3-methoxybenzonitrile in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- Slowly add a solution of n-butyllithium in hexanes to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
- Borylation: To the resulting aryl lithium species, add triisopropyl borate dropwise at -78 °C.
- Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

- Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M) until the solution is acidic.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

3.2. NMR Spectroscopy

Diagram of NMR Analysis Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for NMR spectroscopic analysis.

Detailed Protocol:

- Sample Preparation: Dissolve 5-10 mg of **(4-Cyano-2-methoxyphenyl)boronic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. Boronic acids can sometimes form boroxines (cyclic anhydrides), which can lead to complex or broad NMR spectra. Using a coordinating solvent like DMSO-d₆ can help to minimize this.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.

- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
- Analysis: Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons for each resonance. Assign the peaks in both ^1H and ^{13}C spectra to the corresponding atoms in the molecule.

3.3. Infrared (IR) Spectroscopy

Detailed Protocol (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal of the FTIR spectrometer.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} , with a resolution of 4 cm^{-1} . Co-add 16-32 scans to obtain a good signal-to-noise ratio.
- Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis and automatically subtracted from the sample spectrum.
- Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional group vibrations.

3.4. Mass Spectrometry

Detailed Protocol (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample solution into the ESI source of the mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Acquire mass

spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

- Analysis: Identify the molecular ion peak ($[M+H]^+$ or $[M-H]^-$) and any other significant fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Safety and Handling

(4-Cyano-2-methoxyphenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Boronic acid, B-(4-cyano-2-methoxyphenyl)- | CymitQuimica [cymitquimica.com]
- 3. 4-Cyano-2-methoxyphenylboronic acid | 1256345-67-1 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-Methoxyphenylboronic acid 95 5720-06-9 [sigmaaldrich.com]
- 6. 4-Fluoro-2-methoxyphenylboronic acid = 95 179899-07-1 [sigmaaldrich.com]
- 7. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on (4-Cyano-2-methoxyphenyl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b572067#physical-and-spectral-data-of-4-cyano-2-methoxyphenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com